molecular formula C12H17NO5 B128406 4-Hydroxy-3-(morpholinomethyl)benzoic acid hydrate CAS No. 143269-99-2

4-Hydroxy-3-(morpholinomethyl)benzoic acid hydrate

Cat. No.: B128406
CAS No.: 143269-99-2
M. Wt: 255.27 g/mol
InChI Key: PVQPDPKXACNPBM-UHFFFAOYSA-N
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Description

Structure and Properties 4-Hydroxy-3-(morpholinomethyl)benzoic acid hydrate (CAS: 143269-99-2) is a benzoic acid derivative with a hydroxy group at position 4 and a morpholinomethyl substituent at position 3. Its molecular formula is C₁₂H₁₇NO₄ (anhydrous base: C₁₂H₁₅NO₃ + H₂O), yielding a molecular weight of 239.25 g/mol . The morpholine ring introduces basicity and hydrophilicity, while the hydrate form enhances solubility in polar solvents like DMSO or water .

Protection of the hydroxy group (e.g., benzyloxy via alkylation with reagents like (2-bromoethyl)benzene and Cs₂CO₃ ).

Mannich reaction or alkylation to introduce the morpholinomethyl group.

Deprotection (e.g., hydrogenolysis or acid hydrolysis) and hydration to yield the final product.

Applications
This compound is primarily used in pharmaceutical research, particularly as a building block for drug candidates. Its morpholine moiety may enhance bioavailability or target specific enzymes (e.g., kinases or proteases) .

Properties

IUPAC Name

4-hydroxy-3-(morpholin-4-ylmethyl)benzoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4.H2O/c14-11-2-1-9(12(15)16)7-10(11)8-13-3-5-17-6-4-13;/h1-2,7,14H,3-6,8H2,(H,15,16);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQPDPKXACNPBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=CC(=C2)C(=O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583637
Record name 4-Hydroxy-3-[(morpholin-4-yl)methyl]benzoic acid--water (1/1)
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Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177335-94-2, 143269-99-2
Record name Benzoic acid, 4-hydroxy-3-(4-morpholinylmethyl)-, hydrate (1:1)
Source CAS Common Chemistry
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Record name 4-Hydroxy-3-[(morpholin-4-yl)methyl]benzoic acid--water (1/1)
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Record name 4-Hydroxy-3-(morpholinomethyl)benzoic acid hydrate
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Preparation Methods

Reaction Mechanism and Conditions

The hydroxy group at position 4 of benzoic acid acts as an activating group, directing electrophilic substitution at position 3. Morpholine and formaldehyde condense in situ to form an iminium ion intermediate, which undergoes nucleophilic attack by the activated aromatic ring. Typical conditions include:

  • Solvent : Ethanol/water (3:1 v/v) to balance solubility and reactivity.

  • Catalyst : 10 mol% acetic acid to protonate formaldehyde and accelerate iminium formation.

  • Temperature : Reflux at 80°C for 12–24 hours.

  • Yield : 65–72% after crystallization.

Table 1: Optimization of Mannich Reaction Parameters

ParameterRange TestedOptimal ValueImpact on Yield
SolventEthanol, DMF, THFEthanol/water (3:1)Maximizes solubility of both aromatic and amine components
Catalyst Loading5–15 mol% acetic acid10 mol%Balances reaction rate and side-product formation
Reaction Time6–36 h18 hCompletes substitution without over-alkylation

Hydration and Crystallization

The hydrate form is obtained by recrystallizing the crude product from ethanol/water (1:2 v/v). Slow evaporation at 4°C promotes hydrate stability, with water content confirmed via thermogravimetric analysis (TGA).

Alternative Alkylation Strategies

For laboratories lacking formaldehyde infrastructure, direct alkylation of 4-hydroxybenzoic acid with pre-formed morpholinomethyl reagents offers a viable alternative.

Reagent Synthesis and Application

(2-Chloromethyl)morpholine hydrochloride serves as the alkylating agent, prepared by reacting morpholine with chloromethyl chlorosulfate in dichloromethane. Subsequent Friedel-Crafts alkylation proceeds under Lewis acid catalysis:

  • Catalyst : 20 mol% AlCl₃.

  • Solvent : Dry dichloromethane under nitrogen.

  • Temperature : 0°C to room temperature, 8 hours.

  • Yield : 58–63%.

Table 2: Comparison of Alkylation vs. Mannich Routes

MetricMannich ReactionDirect Alkylation
Yield65–72%58–63%
Purity (HPLC)≥97%95–96%
Side ProductsTrace over-alkylationDi-alkylated isomers (5–8%)
ScalabilitySuitable for >100 gLimited to <50 g

Protection-Deprotection Strategies

To enhance regioselectivity, transient protection of the hydroxy group is employed, particularly for substrates prone to oxidation.

Benzyl Ether Protection

  • Protection : Treat 4-hydroxybenzoic acid with benzyl bromide and Cs₂CO₃ in DMF (80°C, 6 h).

  • Alkylation : Introduce morpholinomethyl group via Mannich or alkylation methods.

  • Deprotection : Hydrogenolysis using Pd/C (10 wt%) under H₂ (1 atm) in ethanol.

  • Hydration : Recrystallize from aqueous ethanol.

  • Overall Yield : 60–68%.

Industrial-Scale Production

Large-scale synthesis prioritizes cost-efficiency and minimal purification steps. A continuous-flow Mannich reaction system has been validated for kilogram-scale output:

Flow Reactor Parameters

  • Residence Time : 30 minutes.

  • Temperature : 100°C.

  • Pressure : 10 bar to prevent solvent vaporization.

  • Output : 1.2 kg/day with ≥95% purity post-crystallization.

Analytical Validation

Rigorous characterization ensures batch consistency and hydrate stability:

Key Techniques

  • HPLC : C18 column, 0.1% H₃PO₄/ACN gradient (95:5 to 60:40 over 20 min).

  • TGA : Quantifies hydrate water (theoretical: 7.05 wt%).

  • XRD : Confirms crystalline phase matching reference patterns.

Table 3: Acceptable Analytical Ranges

ParameterSpecification
Purity (HPLC)≥97%
Water Content (TGA)6.8–7.2 wt%
Melting Point192–195°C (dec.)

Chemical Reactions Analysis

4-Hydroxy-3-(morpholinomethyl)benzoic acid hydrate undergoes several types of chemical reactions, including hydrolysis and substitution reactions. Common reagents and conditions used in these reactions include acid hydrolysis, which results in substituted benzoic acids. The major products formed from these reactions are typically benzoic acid derivatives.

Scientific Research Applications

Pharmaceutical Research

4-Hydroxy-3-(morpholinomethyl)benzoic acid hydrate has been extensively studied for its pharmacological properties :

  • Anti-proliferative Activity : Research indicates that this compound exhibits significant anti-proliferative effects on various cancer cell lines, including K562 cells. In vitro studies have shown that it induces apoptosis in a dose-dependent manner, suggesting its potential as an anti-cancer agent.
  • Mechanism of Action : The compound's mechanism involves interactions with specific molecular targets, influencing cellular signaling pathways that regulate cell growth and apoptosis. It has been found to modulate protein interactions, which is critical in cancer biology.

The biological activity of this compound is attributed to its ability to interact with various biomolecules:

  • Inflammation Studies : In vivo studies have demonstrated that treatment with this compound reduces inflammation markers in animal models, indicating its potential utility in managing inflammatory conditions .
  • Cell Viability Assays : A resazurin assay conducted over varying concentrations showed a clear dose-dependent decrease in cell viability, further supporting its role as an anti-cancer agent.

Study on K562 Cells

In a notable study, the anti-proliferative effect of this compound was evaluated using K562 cells. The results indicated that treatment with varying concentrations (0.01 mM to 10 mM) led to a significant reduction in cell viability, confirming its potential as an effective anti-cancer agent.

Inflammation Model

In another study focusing on inflammation, animal models treated with this compound exhibited reduced levels of inflammatory markers. This suggests that it may be beneficial for therapeutic applications targeting inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-(morpholinomethyl)benzoic acid hydrate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved are still under investigation, but it is known that the compound exerts its effects through its functional groups and their interactions with other molecules.

Comparison with Similar Compounds

Structural Analogues with Alkyl/Alkenyl Substituents
Compound CAS Molecular Formula Molecular Weight Key Differences Applications References
4-Hydroxybenzoic acid 99-96-7 C₇H₆O₃ 138.12 No morpholinomethyl group; simpler structure Preservatives, polymer synthesis
4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid 1138-41-6 C₁₂H₁₄O₃ 206.24 Prenyl substituent instead of morpholinomethyl; increased lipophilicity Natural product isolation
4-Hydroxy-3-(farnesyl)benzoic acid - C₂₄H₃₂O₃ 368.51 Farnesyl chain (C₁₅) enhances membrane affinity Antimicrobial/antiviral research

Key Findings :

  • The morpholinomethyl group in the target compound improves water solubility compared to lipophilic alkenyl chains (e.g., prenyl or farnesyl groups) .
  • 4-Hydroxybenzoic acid lacks functional complexity, limiting its utility in drug design compared to morpholine derivatives .
Morpholine-Containing Analogues
Compound CAS Molecular Formula Molecular Weight Key Differences Applications References
3-(Morpholinomethyl)benzoic acid hydrochloride hydrate 137605-80-2 C₁₂H₁₆ClNO₃ 257.72 Hydrochloride salt; higher solubility in water Drug salt formulations
2-Hydroxy-4-morpholinobenzaldehyde 70362-07-1 C₁₁H₁₃NO₃ 207.23 Aldehyde functional group; reactive for further synthesis Intermediate in organic chemistry

Key Findings :

  • The hydrochloride salt () offers superior aqueous solubility compared to the free acid hydrate, making it preferable for injectable formulations.
  • Aldehyde derivatives (e.g., 2-hydroxy-4-morpholinobenzaldehyde) serve as intermediates rather than final bioactive compounds .
Heterocyclic Derivatives
Compound CAS Molecular Formula Molecular Weight Key Differences Applications References
CSC5 (4-[bis(4-hydroxy-2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)methyl]benzoic acid) - C₁₉H₁₈N₂O₇ 386.36 Dual pyrimidinone groups; antiviral activity Inhibitor of viral fusion proteins
CSC7 (4-hydroxy-N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylmethyl)phenyl]benzenesulfonamide) - C₁₅H₁₄N₄O₄S 370.36 Triazole and sulfonamide groups; enhanced target specificity Antiviral research

Key Findings :

  • CSC5 and CSC7 exhibit marked antiviral activity due to their heterocyclic moieties, which the target compound lacks .
  • The morpholinomethyl group may offer advantages in pharmacokinetics (e.g., blood-brain barrier penetration) over bulkier heterocycles.

Biological Activity

4-Hydroxy-3-(morpholinomethyl)benzoic acid hydrate, a derivative of hydroxybenzoic acid, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

This compound is characterized by its molecular formula C12H15N1O4C_{12}H_{15}N_{1}O_{4} and a molecular weight of approximately 239.25 g/mol. The compound features a hydroxy group, a morpholinomethyl side chain, and a benzoic acid backbone, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies have shown that it can modulate protein interactions and influence cellular signaling pathways. The compound exhibits anti-proliferative effects on cancer cells by inducing apoptosis and inhibiting cell cycle progression.

Antitumor Activity

Research indicates that this compound possesses significant antitumor properties. In vitro studies demonstrated that the compound effectively reduced the viability of various cancer cell lines, including K562 leukemia cells. The mechanism involves the induction of oxidative stress and subsequent apoptosis in cancer cells.

Table 1: Effects on Cancer Cell Lines

Cell LineConcentration (mM)Viability (%) at 72hViability (%) at 96h
K5620.0190.31 ± 0.9687.56 ± 1.01
K562/Dox1075.41 ± 8.6166.32 ± 7.67

Protein Binding Studies

A study investigated the interaction between this compound and human serum albumin (HSA). Using fluorescence quenching methods, it was found that the compound binds to HSA, which may influence its pharmacokinetics and therapeutic efficacy.

Key Findings:

  • Fluorescence intensity decreased with increasing concentrations of the compound.
  • Binding affinity was assessed at different pH levels (6.0, 7.4, and 8.0), indicating stability across physiological conditions.

Pharmacological Effects

The compound has been noted for its anti-inflammatory properties as well. It inhibits pro-inflammatory cytokines and modulates immune responses, making it a potential candidate for treating inflammatory diseases.

Case Studies

  • Study on K562 Cells : The anti-proliferative effect was evaluated using a resazurin assay over varying concentrations (0.01 mM to 10 mM). Results indicated a dose-dependent decrease in cell viability.
  • Inflammation Model : In vivo studies demonstrated reduced inflammation markers in animal models treated with the compound, suggesting its utility in managing inflammatory conditions.

Q & A

Q. How can the purity of 4-Hydroxy-3-(morpholinomethyl)benzoic acid hydrate be reliably assessed in synthetic workflows?

  • Methodological Answer : Purity analysis should combine HPLC (≥97% purity threshold, as per technical-grade standards ) with 1H/13C NMR to confirm structural integrity. For hydrate quantification, thermogravimetric analysis (TGA) is critical to measure water content, as deviations in hydration levels can alter reactivity . Cross-validate results with elemental analysis (C, H, N) to ensure stoichiometric consistency.

Q. What synthetic routes are recommended for this compound, and how can yields be optimized?

  • Methodological Answer : Base synthesis on morpholine-mediated alkylation of 4-hydroxybenzoic acid derivatives, leveraging nucleophilic substitution at the 3-position. Optimize reaction conditions (e.g., solvent polarity, temperature) using Design of Experiments (DoE) to minimize side products like over-alkylated analogs . Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization. Post-synthesis, employ recrystallization from ethanol/water mixtures to isolate the hydrate form efficiently .

Q. How should researchers handle contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies in IR or NMR spectra (e.g., unexpected peaks or splitting patterns) may arise from hydrate-related hydrogen bonding or residual solvents. Use deuterated DMSO-d6 for NMR to suppress exchange broadening. Compare experimental data with computational predictions (e.g., DFT-based IR simulations ) or reference spectra from databases like NIST Chemistry WebBook . For ambiguous cases, perform X-ray crystallography to resolve structural uncertainties .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Apply quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) to map potential energy surfaces for reactions involving the morpholine and carboxylic acid moieties. Use molecular dynamics (MD) simulations to study solvent effects on reaction pathways. Integrate these insights with machine learning models trained on analogous benzoic acid derivatives to predict regioselectivity and kinetics .

Q. How can researchers resolve discrepancies in catalytic activity data across studies using this compound?

  • Methodological Answer : Contradictions often stem from variations in hydration state or trace metal impurities. Standardize pre-treatment protocols: dry samples under vacuum (<1 mmHg) at 60°C for 24 hours to obtain anhydrous forms, then rehydrate under controlled humidity. Use inductively coupled plasma mass spectrometry (ICP-MS) to screen for catalytic poisons (e.g., Fe, Cu) . Replicate experiments with batch-to-batch consistency checks and report hydration levels explicitly.

Q. What advanced techniques characterize the compound’s stability under extreme conditions (e.g., high temperature/pH)?

  • Methodological Answer : Conduct accelerated stability studies using:
  • High-temperature XRD to monitor crystalline phase transitions.
  • pH-dependent UV-Vis spectroscopy (200–400 nm range) to track degradation products like demorpholinomethyl analogs.
  • LC-MS/MS to identify hydrolyzed or oxidized byproducts. Correlate findings with Arrhenius modeling to predict shelf-life under standard storage conditions .

Q. How can the compound’s role in multi-step syntheses be optimized using systems chemistry approaches?

  • Methodological Answer : Embed the compound in reaction networks (e.g., as a ligand or intermediate) and apply kinetic profiling via inline FTIR or Raman spectroscopy. Use feedback-controlled reactors to dynamically adjust parameters (e.g., reagent stoichiometry, flow rates) based on real-time data. Cross-reference with cheminformatics databases to identify synergistic co-catalysts or solvents .

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